Pending Biological Characterization Against Pyrrolidinyl Urea Class
A systematic search of primary literature, global patent databases (USPTO, EPO, WIPO), and authoritative biochemical repositories (BindingDB, ChEMBL, PubChem) failed to retrieve any quantitative biological activity data for 1-(4-(Tert-butyl)phenyl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea (CAS 955236-67-6). Representative comparator compounds from the same pyrrolidinyl urea chemotype, such as those disclosed in patent US10377744B2 (sEH inhibitors) and patent US11708357B2 (TrkA inhibitors), exhibit Ki values ranging from 0.220 nM to 3.80 nM against their respective targets [1] [2]. However, the target compound's specific substituents (4-tert-butylphenyl and 4-ethoxyphenyl) are not represented in the available SAR tables, making any cross-study comparison unreliable [1]. Therefore, the differentiation status of this compound is classified as 'unquantified' relative to its closest documented analogs.
| Evidence Dimension | Target inhibition potency (Ki) |
|---|---|
| Target Compound Data | No data available from primary sources |
| Comparator Or Baseline | Closest patent analogs (e.g., US10377744): Ki range 0.220 - 3.80 nM against human sEH |
| Quantified Difference | Not calculable |
| Conditions | Recombinant human sEH in baculovirus expression system; FRET displacement assay |
Why This Matters
Without empirical potency data, the compound cannot be prioritized over structurally related, better-characterized analogs for target-based screening campaigns, making it a high-risk procurement choice for SAR-driven programs.
- [1] Hammock BD, Lee KSS, Inceoglu AB. Potent soluble epoxide hydrolase inhibitors. United States Patent US10377744B2. 2019. Available from: https://patents.google.com/patent/US10377744B2/en. View Source
- [2] Chen Z, Lin J, Zhang Y, et al. Crystal form of pyrrolidinyl urea derivative and application thereof. United States Patent US11708357B2. 2023. Available from: https://patents.google.com/patent/US11708357B2/en. View Source
